

# A Comprehensive Guide to the Spectroscopic Characterization of 4-(Methylsulfonyl)-2-nitroaniline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(Methylsulfonyl)-2-nitroaniline

Cat. No.: B181943

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## Abstract

This technical guide provides a detailed, multi-technique spectroscopic analysis of **4-(Methylsulfonyl)-2-nitroaniline** (CAS No. 21731-56-6). Aimed at researchers, chemists, and drug development professionals, this document outlines the principles and experimental protocols for characterizing this compound using Nuclear Magnetic Resonance (<sup>1</sup>H and <sup>13</sup>C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section offers an in-depth interpretation of the spectral data, explaining the causal relationships between the molecule's unique structural features—specifically the potent electron-withdrawing nitro (-NO<sub>2</sub>) and methylsulfonyl (-SO<sub>2</sub>CH<sub>3</sub>) groups—and their corresponding spectral signatures. The integrated analysis serves as a robust framework for structural verification and purity assessment.

## Introduction and Molecular Overview

**4-(Methylsulfonyl)-2-nitroaniline** is an aromatic compound featuring a benzene ring substituted with an amine (-NH<sub>2</sub>), a nitro group (-NO<sub>2</sub>), and a methylsulfonyl group (-SO<sub>2</sub>CH<sub>3</sub>). <sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Its molecular formula is C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>4</sub>S, with a molecular weight of approximately 216.22 g/mol. <sup>[1]</sup> The strategic placement of two strong electron-withdrawing groups (EWG) ortho and para to the electron-donating amine group creates a highly polarized electronic system. This electronic environment is fundamental to understanding its chemical reactivity and is directly reflected in its spectroscopic output. The methylsulfonyl group is a powerful EWG, while the

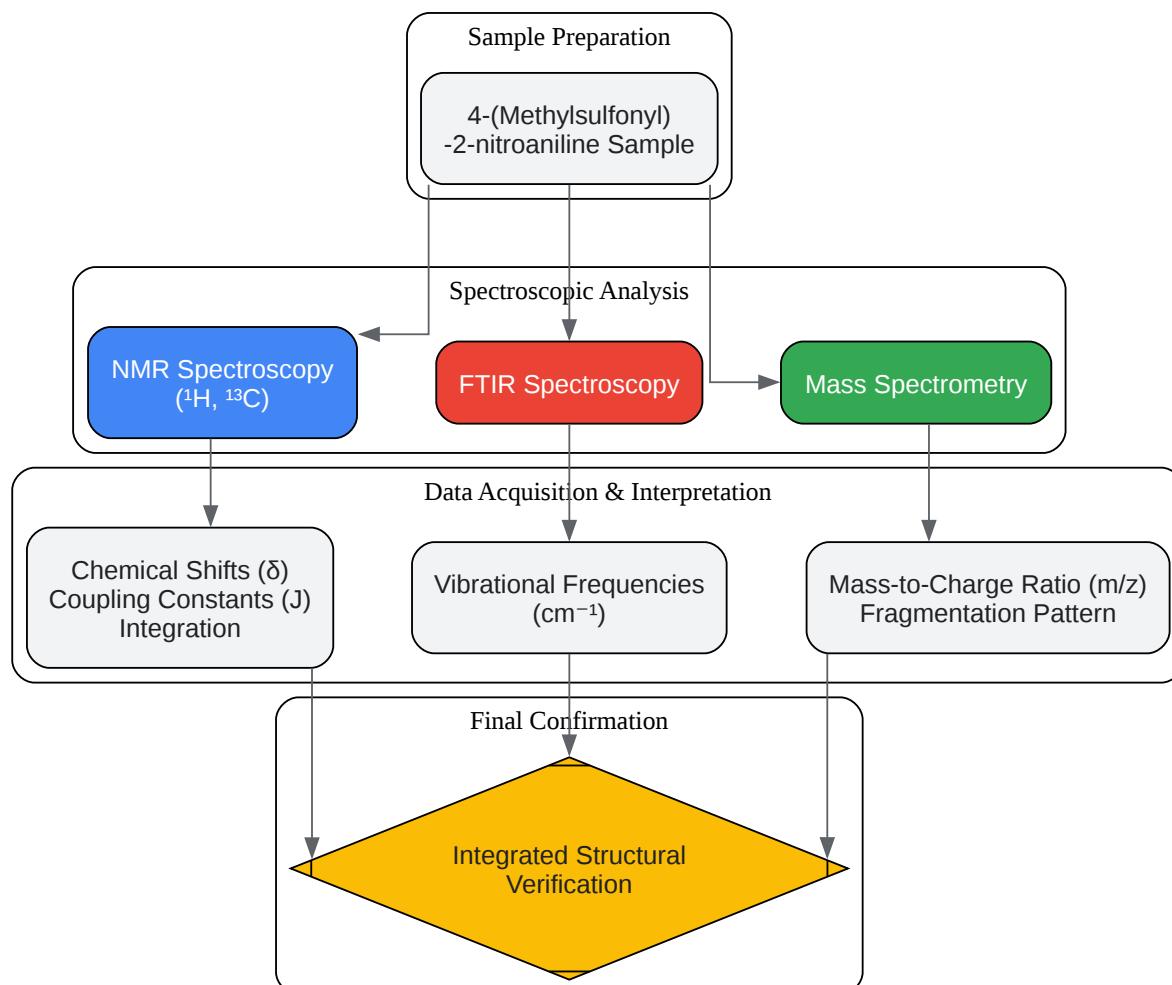
nitro group is one of the strongest EWGs in organic chemistry.<sup>[4]</sup> This guide will systematically dissect the spectral data to confirm the molecular structure.

### Chemical Structure and Properties

Property	Value	Source(s)
IUPAC Name	4-(methylsulfonyl)-2-nitrobenzenamine	[3]
CAS Number	21731-56-6 (for 4-isomer), 96-74-2 (for 2-isomer)	[2][5]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub> S	[1][2]
Molecular Weight	216.22 g/mol	[1]
Appearance	White to yellow solid	[5]

## Analytical Workflow: A Systematic Approach

The comprehensive characterization of a novel or synthesized compound like **4-(Methylsulfonyl)-2-nitroaniline** follows a logical and systematic workflow. This ensures that data from orthogonal techniques are used to build a cohesive and irrefutable structural assignment.



H-3                    H-5                    H-6                    -NH<sub>2</sub> (Broad singlet, exchangeable)                    -SO<sub>2</sub>CH<sub>3</sub> (Singlet)

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Figure 2: Annotated structure showing proton environments. (Note: Image is a representation)

- Aromatic Protons (H-3, H-5, H-6):
  - H-3: This proton is ortho to the strongly withdrawing  $\text{-NO}_2$  group. It will be the most deshielded (highest  $\delta$  value) and will appear as a doublet, split by H-5.
  - H-5: This proton is ortho to the  $\text{-SO}_2\text{CH}_3$  group and meta to the  $\text{-NO}_2$  group. It will be deshielded and appear as a doublet of doublets, split by both H-3 and H-6.
  - H-6: This proton is ortho to the  $\text{-NH}_2$  group. The electron-donating nature of the amine will shield this proton relative to H-3 and H-5, causing it to appear at the lowest  $\delta$  value (most upfield) in the aromatic region. It will appear as a doublet, split by H-5.
- Amine Protons ( $\text{-NH}_2$ ): These protons will appear as a broad singlet. Its chemical shift can vary depending on solvent and concentration. In  $\text{DMSO-d}_6$ , it is readily observable.
- Methyl Protons ( $\text{-SO}_2\text{CH}_3$ ): The three protons of the methyl group are equivalent and are not coupled to any other protons. They will appear as a sharp singlet.

Table 2: Predicted  $^1\text{H}$  NMR Peak Assignments (in  $\text{DMSO-d}_6$ , 400 MHz)

Proton Assignment	Predicted $\delta$ (ppm)	Multiplicity	Coupling Constant (J)	Integration
H-3	~8.2-8.4	d (doublet)	$J \approx 2.5$ Hz	1H
H-5	~7.8-8.0	dd (doublet of doublets)	$J \approx 9.0, 2.5$ Hz	1H
$\text{-NH}_2$	~7.5-7.8	br s (broad singlet)	-	2H
H-6	~7.1-7.3	d (doublet)	$J \approx 9.0$ Hz	1H
$\text{-SO}_2\text{CH}_3$	~3.2-3.4	s (singlet)	-	3H

## Interpretation of $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule.

- Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing groups (C-2 and C-4) will be significantly deshielded. The carbon attached to the amine group (C-1) will be shielded relative to what might be expected without the amine's donating effect.
- Methyl Carbon: The methyl carbon of the sulfonyl group will appear as a single peak in the aliphatic region, typically around 40-45 ppm.

## Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

## Experimental Protocol (ESI-MS)

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration ( $\mu\text{g/mL}$ ).
- Data Acquisition: The solution is infused into an electrospray ionization (ESI) source. The analysis is typically performed in both positive and negative ion modes to determine which provides a better signal.
- Analysis: The mass spectrum is analyzed for the molecular ion peak ( $[\text{M}+\text{H}]^+$  in positive mode or  $[\text{M}-\text{H}]^-$  in negative mode) and any significant fragment ions.

## Interpretation of Mass Spectrum

- Molecular Ion Peak: Given the molecular formula  $\text{C}_7\text{H}_8\text{N}_2\text{O}_4\text{S}$ , the exact mass is 216.0208. In positive ion mode (ESI+), the primary peak observed should be the protonated molecule  $[\text{M}+\text{H}]^+$  at an  $m/z$  of approximately 217.0281. [6] In negative ion mode (ESI-), the  $[\text{M}-\text{H}]^-$  peak would be observed at  $m/z$  215.0132. [6] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few ppm.
- Fragmentation Pattern: Common fragmentation pathways may include the loss of the nitro group ( $-\text{NO}_2$ , 46 Da) or the methyl group ( $-\text{CH}_3$ , 15 Da) from the sulfonyl moiety.

Table 3: Expected Mass Spectrometry Data

Ion	Mode	Calculated m/z	Observation
$[M+H]^+$	ESI+	217.0281	Molecular Ion
$[M+Na]^+$	ESI+	239.0097	Sodium Adduct
$[M-H]^-$	ESI-	215.0132	Molecular Ion

## Integrated Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The IR spectrum confirms the presence of the  $-NH_2$ ,  $-NO_2$ , and  $-SO_2CH_3$  functional groups. Mass spectrometry confirms the molecular weight and elemental composition. Finally,  $^1H$  and  $^{13}C$  NMR spectroscopy provide the definitive connectivity and substitution pattern on the aromatic ring, allowing for the unambiguous structural confirmation of **4-(Methylsulfonyl)-2-nitroaniline**. The combined data provides a robust and self-validating analytical package essential for quality control, reaction monitoring, and regulatory submission in a research and development setting.

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Address: 3281 E Guasti Rd  
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